molecular formula C19H23BO3 B1340013 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 765908-38-1

2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1340013
CAS RN: 765908-38-1
M. Wt: 310.2 g/mol
InChI Key: CMBBWFXLHUITFS-UHFFFAOYSA-N
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Description

The compound “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound contains a benzyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane ring .


Molecular Structure Analysis

The molecular structure of “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a benzyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane ring . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

Boronic esters like “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Scientific Research Applications

Hypoglycemic Activity

This compound has been used in the synthesis of structural isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety . These isomers have shown promising results in the treatment of type 2 diabetes. They have the ability to activate FFAR1 at a concentration of 10 μM, increase glucose uptake by cells, and have no cytotoxic effect .

Anticancer Activity

The compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives . These derivatives have shown promising results as anti-proliferative agents targeting EGFR-TK . They have been studied for their in vitro antiproliferative activity against three human cancer cell lines; HCT116, HepG-2 and MCF7 .

EGFR Kinase Inhibition

A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

Synthesis of Structural Isomers

The compound has been used in the synthesis of structural isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety . These isomers have shown promising results in the treatment of type 2 diabetes .

Synthesis of Oxadiazole and Pyrazoline Derivatives

The compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives . These derivatives have shown promising results as anti-proliferative agents targeting EGFR-TK .

Synthesis of Bipyrazole Derivatives

A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized . These derivatives have shown promising results as EGFR kinase inhibitors and antiproliferative agents against human cancer cell lines .

Mechanism of Action

Target of Action

The compound, also known as 3-Benzyloxyphenylboronic Acid, Pinacol Ester, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium inserts into the carbon-halogen bond of the organohalide. In the transmetalation step, the organoboron compound transfers the organic group to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental step in the synthesis of many complex organic molecules .

Pharmacokinetics

It’s known that the compound’s effectiveness in reactions can be influenced by its stability and the conditions under which the reaction takes place .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to a variety of functional groups . The reaction may require a base and a suitable solvent to proceed efficiently .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBBWFXLHUITFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584404
Record name 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

765908-38-1
Record name 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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